(R)-Zopiclone

Übersicht

Beschreibung

(R)-Zopiclone, also known as the levorotatory enantiomer of zopiclone, is part of a hypnotic agent used to treat insomnia. Zopiclone itself is a cyclopyrrolone, which is chemically distinct from benzodiazepines but shares some pharmacological properties, such as acting as a GABA_A receptor agonist . The drug has a chiral center and is commercially available as a racemic mixture, which includes both the (R)- and (S)-enantiomers . The (R)-enantiomer is considered inactive compared to the (S)-enantiomer, which is the psychologically active form .

Synthesis Analysis

Wissenschaftliche Forschungsanwendungen

-

Treatment of Insomnia

- Field : Medical Science

- Application : “®-Zopiclone” is used in the treatment of primary and comorbid insomnia . It is a hypnotic, which has been available in countries outside the United States for over 20 years .

- Method : Clinical studies utilize zopiclone at a dose of 7.5mg administered nightly .

- Results : The hypnotic’s efficacy in reduced sleep onset latency, increased total sleep time, and a reduction in the number of night-time awakenings has been demonstrated .

-

Enantioselective Determination

- Field : Analytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Chiral Drug Development

- Field : Pharmaceutical Science

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) exhibit different effects on pharmacological activity, metabolism, and toxicity in the human body . Many currently used medications in clinical practice are mixtures of enantiomers (racemates), and replacing existing racemates with single isomers has resulted in improved efficacy and/or safety profile of the racemic mixtures .

- Method : This “chiral switch” allows the existing racemate to be switched to one of its isomers and provides a safer, better-tolerated, and more efficacious alternative medication .

- Results : Since the introduction and widespread use of asymmetric synthesis and chiral separation technologies, as well as the publication of formal FDA guidelines, many pharmaceutical manufacturers have developed single-enantiomer drugs .

-

Enantioselective Analysis in Rat Brain

- Field : Bioanalytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” can be determined in rat brain samples by liquid chromatography tandem mass spectrometry .

- Method : The sample treatment procedure was carried out employing solid-phase extraction .

- Results : The method was applied in a pilot study of zopiclone kinetic disposition in rats. It could be observed that the levels of (+)- (S)-zopiclone were always higher than those of (-)- ®-zopiclone, confirming the stereoselective disposition of zopiclone .

-

Treatment of Shift Work Sleep Disorder

- Field : Sleep Medicine

- Application : One low-quality study found that zopiclone is ineffective in improving sleep quality or increasing sleep time in shift workers .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : More research in this area has been recommended .

-

Treatment of Insomnia in Specific Populations

- Field : Medical Science

- Application : Zopiclone is used in the treatment of insomnia in specific populations, such as the elderly and those with liver disease .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

-

Detection in Biological Fluids

- Field : Bioanalytical Chemistry

- Application : “®-Zopiclone” and “(S)-Zopiclone” (eszopiclone) can be determined in human hair by micropulverized extraction and chiral liquid chromatography/high resolution mass spectrometry .

- Method : The specific method of application or experimental procedures is not detailed in the available resources .

- Results : The specific results or outcomes obtained are not detailed in the available resources .

Safety And Hazards

This would involve detailing the safety precautions that must be taken when handling “®-Zopiclone”, as well as the hazards it poses to human health and the environment.

Zukünftige Richtungen

This would involve discussing potential future research directions for “®-Zopiclone”, including potential applications, areas of interest, and unanswered questions.

Please consult a qualified professional or trusted source for specific information about “®-Zopiclone”.

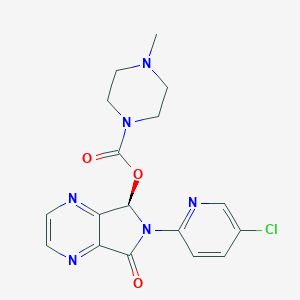

Eigenschaften

IUPAC Name |

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160758 | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Zopiclone | |

CAS RN |

138680-08-7 | |

| Record name | Zopiclone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOPICLONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

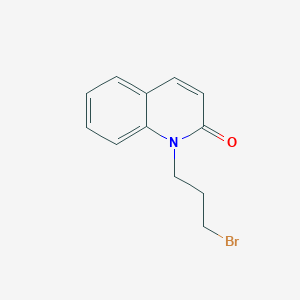

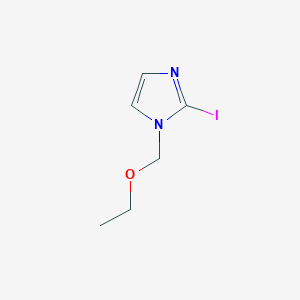

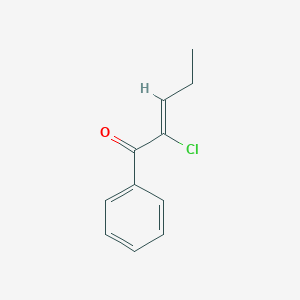

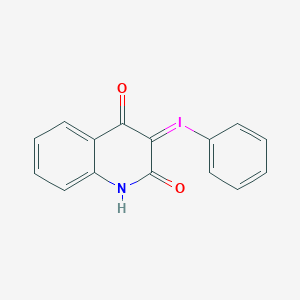

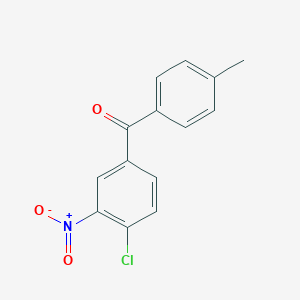

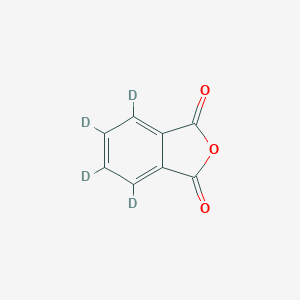

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)